molecular formula C8H7BO2 B1359719 (4-Ethynylphenyl)boronic acid CAS No. 263368-72-5

(4-Ethynylphenyl)boronic acid

Cat. No. B1359719
CAS RN: 263368-72-5
M. Wt: 145.95 g/mol
InChI Key: RRRYTONNYRBSRP-UHFFFAOYSA-N
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Description

“(4-Ethynylphenyl)boronic acid” is a solid compound with the molecular formula C8H7BO2 and a molecular weight of 145.95 . The IUPAC name for this compound is 4-ethynylphenylboronic acid .


Synthesis Analysis

While specific synthesis methods for “(4-Ethynylphenyl)boronic acid” were not found, it’s known that boronic acids and their derivatives are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling method, which allows the formation of carbon-carbon bonds by coupling boronic acids with organic halides .


Molecular Structure Analysis

The InChI code for “(4-Ethynylphenyl)boronic acid” is 1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H . This indicates that the compound contains a boronic acid group attached to the 4-position of an ethynylphenyl group .


Physical And Chemical Properties Analysis

“(4-Ethynylphenyl)boronic acid” is a solid compound . It has a predicted boiling point of 292.5±42.0 °C and a predicted density of 1.17±0.1 g/cm3 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Photoluminescence Enhancement in Nanoparticles

4-Ethynylphenylboronic acid is utilized for the functionalization of platinum nanoparticles to enhance their photoluminescence properties. This application is significant in the development of advanced materials with specific optical characteristics .

Synthesis of Supramolecular Light-Harvesting Systems

This compound serves as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives, which are applicable as supramolecular light-harvesting systems. These systems are crucial for improving the efficiency of solar energy conversion .

Sensing Applications

Boronic acids, including 4-Ethynylphenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property leads to their utility in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .

Pharmaceutical Agents

The compound’s boronic acid moiety makes it a candidate for potential pharmaceutical applications. Boronic acids have been investigated as reversible covalent inhibitors and are increasingly being seen in approved drugs .

Click Chemistry Reactions

In organic chemistry, click reactions are a class of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts. 4-Ethynylphenylboronic acid is applied in the synthesis of compounds containing the boronic acid moiety through click chemistry reactions, highlighting its versatility in chemical synthesis .

Safety And Hazards

“(4-Ethynylphenyl)boronic acid” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H319 (causes serious eye irritation) and H302 (harmful if swallowed) . The precautionary statements include P305+P351+P338, which advise rinsing cautiously with water in case of eye contact .

Future Directions

While specific future directions for “(4-Ethynylphenyl)boronic acid” were not found, boronic acids and their derivatives have been used in various fields of research. For example, they have been used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties .

properties

IUPAC Name

(4-ethynylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRYTONNYRBSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C#C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634092
Record name (4-Ethynylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethynylphenyl)boronic acid

CAS RN

263368-72-5
Record name (4-Ethynylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dihydroxyborophenyl)acetylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Ethynylphenylboronic acid contribute to the unique properties of the platinum nanoparticles described in the research?

A: 4-Ethynylphenylboronic acid serves as a functional ligand attached to the surface of platinum nanoparticles. [] This molecule plays a crucial role in the nanoparticle's photoluminescent properties. The ethynyl group (-C≡C-) in 4-Ethynylphenylboronic acid, when bound to the platinum surface, forms a conjugated system with the nanoparticle. This conjugation allows for electron delocalization, leading to the observed photoluminescence. [] Additionally, the boronic acid moiety exhibits a high affinity for fluoride ions (F⁻). [] Upon binding with fluoride, the boron atom transitions from sp² to sp³ hybridization, disrupting the conjugated system and causing a quenching effect on the nanoparticle's photoluminescence. [] This selective and sensitive response to fluoride ions makes these functionalized nanoparticles potentially valuable for sensing applications.

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